

An In-Depth Technical Guide to Long-Acting β 2-Adrenoceptor Agonists

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Compound of Interest

Compound Name: TD-5471

Cat. No.: B8488662

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Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a β 2-adrenoceptor agonist designated "**TD-5471**". The information that exists is limited to listings by chemical suppliers, which describe it as a long-acting β 2-adrenoceptor agonist (LABA) but provide no technical data. Therefore, this guide will provide a comprehensive overview of the core characteristics of well-documented LABAs, using salmeterol and formoterol as primary examples, to serve as a representative technical resource for researchers, scientists, and drug development professionals.

Introduction to Long-Acting β 2-Adrenoceptor Agonists

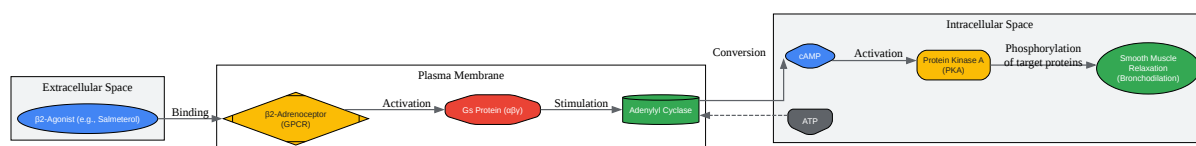
Long-acting β 2-adrenoceptor agonists are a class of drugs that selectively bind to and activate β 2-adrenergic receptors, leading to smooth muscle relaxation. They are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their extended duration of action, typically 12 hours or more, offers significant advantages over short-acting β 2-agonists by providing sustained bronchodilation and improved symptom control. This guide delves into the molecular pharmacology, signaling pathways, and key experimental methodologies used to characterize these important therapeutic agents.

Molecular Mechanism of Action

β 2-adrenoceptor agonists mimic the action of endogenous catecholamines, epinephrine and norepinephrine. Upon binding to the β 2-adrenergic receptor, a G-protein coupled receptor (GPCR), they induce a conformational change in the receptor. This change facilitates the coupling of the receptor to the stimulatory G-protein, Gs. The activated Gs-protein then stimulates the enzyme adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

The β 2-Adrenoceptor Signaling Pathway

The activation of the β 2-adrenoceptor by an agonist initiates a well-defined signaling cascade. The process begins with ligand binding and culminates in a physiological response.



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Figure 1: β 2-Adrenoceptor Gs Signaling Pathway.

Quantitative Pharmacology of Representative LABAs

The pharmacological activity of LABAs is characterized by their binding affinity (K_i) for the β 2-adrenoceptor and their functional potency (EC_{50}) in cellular assays. Salmeterol is known for its high selectivity and a K_i of 1.5 nM for the wild-type β 2-adrenoceptor. Formoterol and salmeterol

have been shown to inhibit the lipopolysaccharide-stimulated release of TNF- α with EC50 values of 2.4 nM and 3.5 nM, respectively.

Compound	Parameter	Value	Receptor/System
Salmeterol	Ki (Binding Affinity)	1.5 nM	Human β 2-Adrenoceptor
EC50 (TNF- α inhibition)	3.5 \pm 2.7 nM	LPS-stimulated Monocyte-Derived Macrophages	LPS-stimulated Monocyte-Derived Macrophages
Efficacy (cAMP production)	63% (Partial Agonist)	CHO- β 2 cells	
Formoterol	EC50 (TNF- α inhibition)	2.4 \pm 1.8 nM	LPS-stimulated Monocyte-Derived Macrophages
Efficacy (cAMP production)	97% (Full Agonist)	CHO- β 2 cells	

Table 1: In Vitro Pharmacology of Salmeterol and Formoterol.

Pharmacokinetic Profiles of Representative LABAs

The pharmacokinetic properties of inhaled LABAs determine their onset and duration of action. Both salmeterol and formoterol are administered via inhalation, leading to rapid absorption. The terminal elimination half-life of inhaled formoterol is approximately 7-10 hours, while for salmeterol it is about 5.5 hours.

Parameter	Salmeterol	Formoterol
Tmax (Time to Peak Plasma Concentration)	~0.24 hours	0.17 - 0.5 hours
Cmax (Peak Plasma Concentration)	~48 pg/mL (50 µg dose)	~22 pmol/L (10 µg dose)
Elimination Half-life (t _{1/2})	~5.5 hours	7 - 10 hours
Protein Binding	96%	31 - 38%

*Table 2: Pharmacokinetic Parameters of Inhaled Salmeter

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